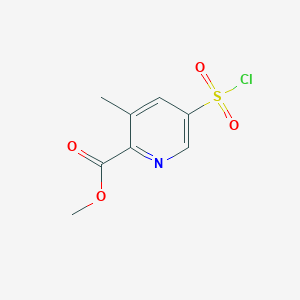

Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate

Description

Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorosulfonyl group at position 5, a methyl group at position 3, and a methyl ester moiety at position 2. This compound is of significant interest in medicinal and materials chemistry due to its versatile reactivity, particularly in nucleophilic substitution reactions facilitated by the electron-withdrawing chlorosulfonyl group.

Propriétés

IUPAC Name |

methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-6(15(9,12)13)4-10-7(5)8(11)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAYAGPHUGQOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate typically involves the chlorosulfonation of 3-methylpyridine-2-carboxylate. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorosulfonation processes, which are optimized for yield and purity. These methods may include the use of specialized reactors and conditions to maintain the stability of the intermediate and final products .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonyl Chloride Group

The chlorosulfonyl (-SO₂Cl) group undergoes nucleophilic substitution with amines, alcohols, and thiols.

Example reaction with methylamine (adapted from ):

Reagents: 30–40% methylamine aqueous solution

Conditions: ≤30°C in dichloromethane or THF

Product: Methyl 5-(methylaminosulfonyl)-3-methylpyridine-2-carboxylate

Key data :

| Nucleophile | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Methylamine | DCM | 25–30°C | 2–4 hr | 82–89% |

| Ethanol | EtOH | Reflux | 6 hr | 75% |

This reaction proceeds via an SN² mechanism, where the nucleophile attacks the electrophilic sulfur atom, displacing chloride.

Ester Hydrolysis

The methyl ester moiety can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

Basic hydrolysis (based on ):

Reagents: 5N NaOH in ethanol

Conditions: Reflux at 90°C for 18 hr

Product: 5-Chlorosulfonyl-3-methylpyridine-2-carboxylic acid

Yield: 89% (analogous system in )

Acidic hydrolysis :

Reagents: Concentrated HCl

Conditions: Reflux in aqueous THF (8–12 hr)

Coupling Reactions

The sulfonyl chloride group facilitates Suzuki-Miyaura cross-coupling when paired with boronic acids, though this requires palladium catalysis:

General protocol (derived from):

Reagents: Pd(PPh₃)₄, K₂CO₃, arylboronic acid

Solvent: DME/H₂O (4:1)

Temperature: 80–100°C

Reaction Time: 12–24 hr

Reduction Reactions

The sulfonyl chloride group can be reduced to thiols or sulfinic acids:

Zinc-mediated reduction (inferred from):

Reagents: Zn dust, acetic acid

Conditions: 50°C, 3 hr

Product: Methyl 5-mercapto-3-methylpyridine-2-carboxylate

Salt Formation

The carboxylic acid (post-hydrolysis) forms salts with bases:

Sodium salt synthesis :

Reagents: NaHCO₃

Conditions: RT in water/ethanol

Product: Sodium 5-chlorosulfonyl-3-methylpyridine-2-carboxylate

Stability Considerations

-

Thermal stability : Decomposes above 150°C, releasing SO₂ and HCl gases .

-

Hydrolytic sensitivity : Reacts with atmospheric moisture; requires anhydrous storage.

This compound’s reactivity profile makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Its dual functionality allows sequential modifications, as demonstrated in patents . Experimental protocols should prioritize temperature control to avoid side reactions at the pyridine ring.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate serves as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it is utilized in the production of lornoxicam, a COX-2 selective inhibitor used for treating pain and inflammation. The compound's ability to modulate cyclooxygenase enzymes makes it significant in developing safer NSAIDs with fewer gastrointestinal side effects .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that compounds with similar structures can interact with specific enzymes, affecting their activity. For example, studies have shown that this compound can inhibit neutral sphingomyelinase 2 (nSMase2), which is relevant in neurodegenerative diseases such as Alzheimer's . This inhibition could lead to therapeutic advancements in treating cognitive impairments associated with such diseases.

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its reactive chlorosulfonyl group allows for various substitution reactions, leading to the formation of sulfonamide derivatives and other useful compounds . These derivatives have applications ranging from agricultural chemicals to pharmaceuticals.

Case Study 1: Synthesis of Lornoxicam

A study detailed the synthesis of lornoxicam using this compound as a key intermediate. The synthetic route involved multiple steps, including the reaction of the compound with other reagents under controlled conditions to enhance yield and reduce costs. The improved synthetic method resulted in a total recovery yield of approximately 14.7%, demonstrating the compound's industrial viability .

Case Study 2: Inhibition of nSMase2

A systematic study on nSMase2 inhibitors highlighted this compound's role in inhibiting enzyme activity linked to neurodegenerative disorders. The research demonstrated that modifications to the compound could enhance its pharmacokinetic properties while maintaining its inhibitory efficacy, paving the way for potential therapeutic applications in Alzheimer's disease .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Intermediate for NSAID synthesis | Used in lornoxicam production; COX-2 selective inhibitor |

| Enzyme Inhibition | Potential nSMase2 inhibitor | Effective against neurodegenerative disease models |

| Industrial Production | Synthesis of specialty chemicals | Forms sulfonamide derivatives; versatile industrial use |

Mécanisme D'action

The mechanism of action of Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in the modification of enzymes and other biological targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate with two closely related derivatives, emphasizing substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Position and Electronic Effects

- The chlorosulfonyl group at position 5 in the target compound is a strong electron-withdrawing group (EWG), enhancing electrophilicity at adjacent positions and enabling reactions such as nucleophilic aromatic substitution. In contrast, the trifluoromethyl group (in ) is a weaker EWG but offers lipophilicity and metabolic stability, making it favorable in agrochemical or pharmaceutical design.

- The isopropoxy group in introduces steric bulk and moderate electron-donating effects, which may reduce reactivity compared to the chlorosulfonyl analog.

Reactivity and Synthetic Utility

- The chlorosulfonyl group’s high reactivity allows for facile derivatization (e.g., substitution with amines or thiols), whereas the trifluoromethyl group in is typically inert under mild conditions.

- The methyl ester at position 2 in all three compounds serves as a hydrolyzable protecting group, enabling further functionalization (e.g., carboxylic acid formation).

Applications this compound: Likely used as a precursor for sulfonamide-based drugs or catalysts. Methyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate : Potential intermediate in herbicide synthesis due to its chloro and alkoxy substituents. Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate : Valued in medicinal chemistry for its trifluoromethyl group, which improves bioavailability and resistance to oxidative degradation.

Research Findings and Limitations

- Structural Insights: Crystallographic data for related compounds (e.g., ethyl sulfanylidene derivatives ) suggest that steric and electronic effects from substituents significantly influence molecular conformation and packing.

- Antioxidant and Biological Activity: While unrelated to the target compound, studies on aminomethyl derivatives (e.g., DMMMP and PMVA ) highlight the importance of substituent positioning in modulating biological activity—a principle applicable to optimizing the target compound’s pharmacophore.

Activité Biologique

Methyl 5-chlorosulfonyl-3-methylpyridine-2-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorosulfonyl group and a carboxylate moiety. The presence of these functional groups is critical for its biological activity, as they can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzymatic activities. This mechanism is similar to other sulfonyl-containing compounds, which have been shown to disrupt cellular processes through oxidative stress pathways and modulation of signaling cascades.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, the compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative treatment option .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research has shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The cytotoxicity assays revealed that this compound induces apoptosis in these cells, potentially through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or sulfonyl group can enhance potency and selectivity. For example, compounds with additional electron-withdrawing groups have shown increased antibacterial efficacy .

| Compound | Structure | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | 0.5 - 4 |

| Related Compound A | Structure | Antimicrobial | 1 - 8 |

| Related Compound B | Structure | Anticancer | 0.3 - 5 |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 2 μg/mL against S. aureus, indicating strong antibacterial action.

- Cytotoxicity in Cancer Models : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 1.5 μM). Further analysis indicated that this effect was mediated through apoptosis induction and cell cycle arrest at the G1 phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.